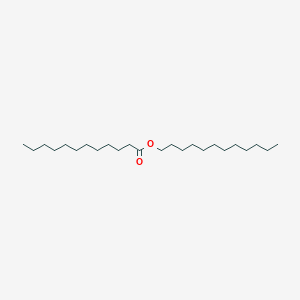

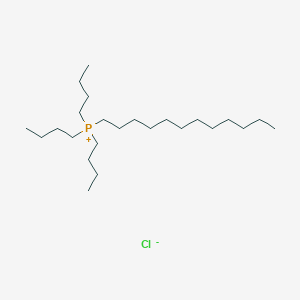

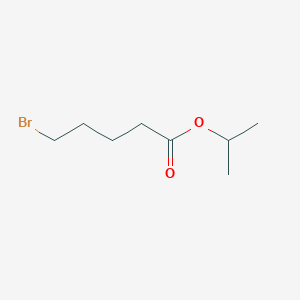

![molecular formula C11H12N2O2 B087659 1-[(ジメチルアミノ)メチル]-1H-インドール-2,3-ジオン CAS No. 13129-67-4](/img/structure/B87659.png)

1-[(ジメチルアミノ)メチル]-1H-インドール-2,3-ジオン

説明

Synthesis Analysis

The synthesis of related indole derivatives often involves multistep reactions, starting from common precursors like indoleacetic acid or methyl indole-2-carboxylates. For instance, methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoates can be prepared efficiently from 3-indoleacetic acid using N,N-dimethylformamide dimethylacetal (DMFDMA), showcasing the foundational steps toward complex indole derivatization (Časar, Bevk, Svete, & Stanovnik, 2005).

Molecular Structure Analysis

Indole derivatives display varied molecular structures, which can be manipulated through different chemical reactions. For example, structural evaluations have been conducted on similar compounds, revealing intricate hydrogen bonding and molecular interactions, which are crucial for understanding their chemical behavior (Kukuljan, Kranjc, & Perdih, 2016).

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, leading to a broad range of products. For instance, the reaction of indole derivatives with (thio)ureas under acidic conditions or with carbocyclic and heterocyclic diketones illustrates their versatility in forming new chemical entities (Ornik, Čadež, Stanovnik, & Tislér, 1990).

Physical Properties Analysis

Physical properties like melting points, crystalline structure, and dipole moments are essential for characterizing indole derivatives. Studies have shown that even weak C-H...O interactions in the crystal lattice can significantly impact these properties (May, Destro, & Gatti, 2001).

Chemical Properties Analysis

The chemical properties of indole derivatives, such as reactivity, stability, and interaction with different reagents, are critical for their application in synthesis and medicinal chemistry. For instance, the formation of novel pyrimidine derivatives from indole precursors illustrates the compound's chemical flexibility and potential for generating bioactive molecules (Ramadan, Rasheed, & Ashry, 2019).

科学的研究の応用

ポリエステル繊維の染色

この化合物は、ポリエステル繊維を染色するための分散染料の合成に使用できます . このプロセスには、エナミノン誘導体をフェニルジアゾニウム塩と反応させて新規な分散色素を生成することが含まれます . その後、染料は異なる温度でポリエステル材料を染色するために使用されます .

抗菌活性

この化合物から誘導された合成染料は、潜在的な抗菌活性を示しています . これらは、真菌、酵母、およびグラム陽性菌とグラム陰性菌に対してテストされています .

セルフクリーニング品質

ポリエステル繊維に適用すると、これらの染料はセルフクリーニング品質を与えることができます . これは、繊維を酸化亜鉛ナノ粒子で処理することによって実現されます .

UV保護

処理されたポリエステル繊維は、UV保護も強化されています . これは、処理プロセスで酸化亜鉛ナノ粒子を使用するもう1つの利点です .

生物学的可能性

“1-[(ジメチルアミノ)メチル]-1H-インドール-2,3-ジオン”などのインドール誘導体は、さまざまな生物活性を示しています

将来の方向性

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “1-[(dimethylamino)methyl]-1H-indole-2,3-dione”, being an indole derivative, might also hold potential for future research and development in the field of medicinal chemistry.

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, suggesting that they may affect a variety of biochemical pathways .

Result of Action

Given the diverse biological activities of indole derivatives , it can be inferred that the compound could have a variety of effects at the molecular and cellular level.

特性

IUPAC Name |

1-[(dimethylamino)methyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-12(2)7-13-9-6-4-3-5-8(9)10(14)11(13)15/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWDVUJPHMCDTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CN1C2=CC=CC=C2C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364879 | |

| Record name | 1-[(Dimethylamino)methyl]-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13129-67-4 | |

| Record name | 1-[(Dimethylamino)methyl]-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

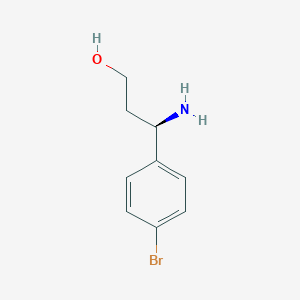

![{2-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B87594.png)

![[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)